(Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyano group, a hydroxyphenyl group, and an enamide moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with cyanoacetamide under basic conditions to form the corresponding intermediate. This intermediate is then subjected to a condensation reaction with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be used in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest that it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(4-methoxyphenyl)-N-propan-2-ylprop-2-enamide
- (Z)-2-cyano-3-(4-chlorophenyl)-N-propan-2-ylprop-2-enamide
- (Z)-2-cyano-3-(4-nitrophenyl)-N-propan-2-ylprop-2-enamide
Uniqueness
Compared to similar compounds, (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide is unique due to the presence of the hydroxy group on the phenyl ring. This hydroxy group enhances its reactivity and allows for additional interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)15-13(17)11(8-14)7-10-3-5-12(16)6-4-10/h3-7,9,16H,1-2H3,(H,15,17)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQCYDYTLBYYLI-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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